Product packaging for 11|A-Hydroxy Etiocholanolone-d4(Cat. No.:)

11|A-Hydroxy Etiocholanolone-d4

Cat. No.: B12426321
M. Wt: 310.5 g/mol
InChI Key: PIXFHVWJOVNKQK-KGKLFOEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Steroids within Advanced Metabolomics and Steroid Profiling Research

Metabolomics, the large-scale study of small molecules or metabolites within biological systems, has become a powerful tool for understanding health and disease. Steroid profiling, a subfield of metabolomics, focuses on the comprehensive analysis of steroids to gain insight into the function of steroidogenic pathways. nih.gov This analysis is crucial for diagnosing and understanding various endocrine disorders. rcsi.comnih.gov

The analytical method of choice for both targeted and untargeted metabolomic analysis of steroids is Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.comsigmaaldrich.com These techniques offer high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids from a single sample. nih.govmdpi.com

A significant challenge in mass spectrometry-based analysis is the potential for analytical variability, including ion suppression or enhancement caused by the complex nature of biological samples (e.g., plasma, urine). sigmaaldrich.comtexilajournal.com To ensure accuracy and precision, stable isotope-labeled internal standards are utilized. sigmaaldrich.comsigmaaldrich.com Deuterated steroids, which contain the stable isotope of hydrogen, deuterium (B1214612) (D), are frequently used for this purpose. clearsynth.com

These deuterated standards are chemically identical to the analytes of interest but have a higher mass. clearsynth.com When added to a sample at a known concentration before processing, they experience the same extraction inefficiencies and matrix effects as the endogenous, non-labeled compound. nih.govtexilajournal.com By comparing the mass spectrometer's signal of the analyte to that of the co-eluting deuterated internal standard, researchers can accurately quantify the analyte's concentration, effectively correcting for analytical errors. texilajournal.comclearsynth.com This stable isotope dilution method is fundamental to achieving the reliable and precise data required for clinical diagnostic methods and research into hormone-related conditions. sigmaaldrich.com

Table 1: Applications of Deuterated Internal Standards in Mass Spectrometry

This interactive table summarizes the key functions of deuterated standards in analytical research.

FunctionDescriptionKey Benefit
Quantitative Analysis Enables the precise determination of an analyte's concentration by comparing its signal to the known concentration of the internal standard. clearsynth.comAccuracy and precision in measurement. clearsynth.com
Correction for Matrix Effects Compensates for signal suppression or enhancement caused by other molecules in a complex biological sample. texilajournal.comclearsynth.comEnsures reliable results from complex samples like blood or urine.
Correction for Analyte Loss Accounts for the loss of the target analyte during sample preparation and extraction steps. nih.govImproves the accuracy of the final quantified amount.
Method Validation Used during the development and validation of analytical methods to ensure the procedure is robust and reliable. clearsynth.comGuarantees the quality and reproducibility of the analytical assay.

The Significance of 11-Hydroxylated Etiocholanolone (B196237) Derivatives as Research Analytes

For many years, testosterone (B1683101) and its potent metabolite, 5α-dihydrotestosterone, were considered the primary androgens in human physiology. rcsi.comnih.gov However, recent research, largely driven by advances in mass spectrometry, has brought attention to another class of androgens: the 11-oxygenated C19 steroids. nih.govoup.comnih.gov These steroids, which possess an oxygen atom at the carbon-11 position, are now recognized as significant contributors to the total androgen pool, particularly in women and children. nih.gov

The synthesis of 11-oxygenated androgens originates almost exclusively in the adrenal glands, due to the specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comoup.com This enzyme converts adrenal-derived androgen precursors like androstenedione (B190577) into 11β-hydroxyandrostenedione (11OHA4). nih.gov This compound is then further metabolized to produce potent androgens such as 11-ketotestosterone (B164220) (11KT), which has an androgenic activity similar to testosterone. nih.govnih.gov

11-hydroxy-etiocholanolone is a downstream metabolite of this 11-oxygenated androgen pathway and serves as a key biomarker for assessing adrenal androgen production. rupahealth.com Its measurement provides a window into the activity of the entire pathway. rupahealth.com Research has implicated elevated levels of 11-oxygenated androgens and their metabolites in several androgen-excess disorders, including:

Polycystic Ovary Syndrome (PCOS): Studies have found significantly higher serum and urinary levels of 11-oxygenated androgens in women with PCOS compared to controls. nih.govnih.gov These androgens may contribute to the clinical signs of androgen excess in women who have normal testosterone levels. nih.gov

Congenital Adrenal Hyperplasia (CAH): In certain forms of CAH, such as 21-hydroxylase deficiency, the 11-oxygenated pathway becomes the primary source of androgen production, making its metabolites crucial diagnostic markers. nih.gov

Premature Adrenarche: The rise in adrenal androgens that marks adrenarche includes a significant increase in 11-oxygenated androgens. nih.gov

The study of these metabolites, including 11-hydroxy-etiocholanolone, is therefore vital for distinguishing the source of androgen excess and for developing a more complete understanding of these conditions. nih.govrupahealth.com

Table 2: Key 11-Oxygenated Androgens and Their Precursors

This interactive table outlines the primary compounds in the 11-oxygenated androgen synthesis pathway.

CompoundAbbreviationRole in Pathway
AndrostenedioneA4Primary precursor steroid from the adrenal gland. nih.gov
11β-Hydroxyandrostenedione11OHA4Product of A4 hydroxylation by CYP11B1; a key intermediate. nih.govoup.com
11-Ketoandrostenedione11KA4Oxidized product of 11OHA4. nih.gov
11-Ketotestosterone11KTA potent androgen with activity comparable to testosterone. nih.govnih.gov
11β-Hydroxytestosterone11OHTAn intermediate in the pathway to 11KT. nih.gov
11-Hydroxy-etiocholanolone-A downstream urinary metabolite used as a biomarker of pathway activity. rupahealth.comhealthmatters.io

Rationale for Utilizing 11α-Hydroxy Etiocholanolone-d4 as a Research Standard

The rationale for using 11α-Hydroxy Etiocholanolone-d4 as a research standard is built upon the convergence of the principles of isotope dilution mass spectrometry and the clinical significance of the 11-oxygenated androgen pathway. As research increasingly demonstrates the importance of metabolites like 11α-hydroxy etiocholanolone in understanding adrenal function and androgen-related disorders, the need for their precise and accurate quantification becomes paramount. nih.govsigmaaldrich.com

11α-Hydroxy Etiocholanolone-d4 serves as the ideal internal standard for the quantitative analysis of its endogenous, non-labeled counterpart (11α-hydroxy etiocholanolone) in biological matrices. nih.govsigmaaldrich.com Its utility is based on several key characteristics:

Identical Chemical and Physical Properties: Except for its mass, the deuterated standard behaves identically to the natural analyte during sample extraction, purification, and chromatographic separation. clearsynth.com This ensures that any sample loss or analytical variation affects both the standard and the analyte equally.

Mass Differentiation: The four deuterium atoms (d4) provide a distinct mass shift, allowing the mass spectrometer to differentiate between the internal standard and the target analyte while measuring them simultaneously. nih.gov This is the cornerstone of the isotope dilution technique.

Enhanced Accuracy and Specificity: By correcting for matrix effects and procedural inconsistencies, the use of 11α-Hydroxy Etiocholanolone-d4 allows researchers to overcome the challenges inherent in analyzing complex biological fluids. sigmaaldrich.comtexilajournal.com This leads to highly reliable and reproducible quantification, which is essential for establishing accurate reference ranges and identifying subtle but significant changes in metabolite levels associated with disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B12426321 11|A-Hydroxy Etiocholanolone-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O3

Molecular Weight

310.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S)-2,2,4,4-tetradeuterio-3,11-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1/i7D2,9D2

InChI Key

PIXFHVWJOVNKQK-KGKLFOEFSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Origin of Product

United States

Historical Perspectives and Foundational Research on 11 Hydroxylated Androgen Metabolites

Early Characterization of Adrenal Steroid Metabolites

The initial exploration of adrenal steroid metabolites in the mid-20th century laid the groundwork for the eventual discovery of 11-oxygenated androgens. The adrenal cortex was identified as a primary site of steroid hormone production, responsible for synthesizing glucocorticoids, mineralocorticoids, and androgens. endocrine.org Early research focused on isolating and identifying the major hormonal products and their metabolites from adrenal extracts and urine.

In the 1950s, 11β-hydroxyandrostenedione (11OHA4) was first isolated from human adrenal tissue. oup.comresearchgate.net However, for a considerable period, it was largely regarded as an inactive byproduct of cortisol synthesis, a way to prevent excessive androgen production. oup.com The prevailing view in endocrinology centered on testosterone (B1683101) and 5α-dihydrotestosterone as the principal and most potent androgens, primarily of gonadal origin. oup.com The adrenal androgens, including the more abundant dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (DHEAS), were recognized but considered to be weak and of lesser physiological importance in men after puberty. nih.gov

Evolution of Analytical Techniques for Steroid Identification in Research

The journey from considering 11-oxygenated androgens as mere metabolic curiosities to recognizing their clinical relevance is intrinsically linked to the evolution of analytical technologies. chromatographytoday.com The methods for detecting and quantifying steroids have progressed significantly over the decades, each advancement providing a clearer and more detailed picture of the steroidome.

Early methods for steroid analysis, such as colorimetric assays and paper chromatography, had limited sensitivity and specificity. The advent of gas chromatography (GC) in the 1960s represented a major leap forward, allowing for the separation and analysis of individual hormones, though it often required chemical derivatization of the samples. chromatographytoday.com Immunoassays, which became widely available in the 1980s, offered a more straightforward approach but were hampered by issues of cross-reactivity, low sensitivity, and lack of reproducibility for certain steroids. chromatographytoday.com

A paradigm shift occurred with the development and refinement of mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and later, liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov These hyphenated techniques offered unparalleled sensitivity and specificity, enabling the precise identification and quantification of a wide array of steroid metabolites, even at very low concentrations. nih.govresearchgate.net The application of LC-MS/MS (tandem mass spectrometry) has been particularly instrumental in the resurgence of interest in 11-oxygenated androgens, allowing researchers to accurately measure these compounds in complex biological matrices and distinguish them from other structurally similar steroids. chromatographytoday.comnih.gov

EraPredominant Analytical TechniqueKey Capabilities and Limitations
1950s-1960sColorimetric Assays, Paper Chromatography- Limited sensitivity and specificity.
  • Suitable for high-concentration steroids.
  • 1960s-1970sGas Chromatography (GC)- Improved separation of individual steroids.
  • Often required chemical derivatization.
  • 1980sImmunoassays (e.g., ELISA)- Simpler and faster than GC.
  • Suffered from cross-reactivity and lower reproducibility.
  • 1990s-PresentGas Chromatography-Mass Spectrometry (GC-MS)- High specificity and sensitivity.
  • Enabled definitive identification of metabolites.
  • 2000s-PresentLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)- Very high sensitivity and specificity.
  • Minimal sample preparation required.
  • Revolutionized the study of the steroidome. chromatographytoday.com
  • Emergence of 11-Oxygenated Androgens as a Distinct Research Focus

    While known for decades, the physiological importance of 11-oxygenated androgens in humans was largely overlooked until more recently. oup.com A significant body of early research had established 11-ketotestosterone (B164220) (11KT) as the primary androgen in teleost fishes, crucial for their sexual maturation and behavior. nih.govnih.gov However, the relevance of this pathway in mammals, particularly humans, remained obscure.

    The turn of the 21st century, powered by the advanced analytical capabilities of LC-MS/MS, saw a renewed interest in these adrenal-derived androgens. oup.com Seminal studies began to demonstrate that 11-oxygenated androgens are not just present in human circulation but contribute significantly to the total androgen pool, especially in women and children. nih.govresearchgate.net It became clear that the adrenal gland, through the action of the enzyme CYP11B1, is the primary source of these compounds. oup.comrupahealth.com This adrenal-specific expression of cytochrome P450 11β-hydroxylase is responsible for the 11β-hydroxylation of androstenedione (B190577) to form 11OHA4, the precursor to other potent 11-oxygenated androgens. oup.comresearchgate.net

    Research has now established that 11-oxygenated androgens play a significant role in various androgen excess disorders, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). nih.govresearchgate.net In fact, in some of these conditions, 11-oxygenated androgens can be the dominant active androgens. researchgate.net This shift in understanding has challenged the long-held dogma that testosterone and DHT are the only clinically relevant androgens, opening up new avenues for research and diagnostics in endocrinology. oup.com The journey of 11-oxygenated androgens from perceived metabolic byproducts to key players in human physiology underscores the dynamic nature of scientific discovery.

    Synthetic Methodologies and Isotopic Labeling Strategies for 11α Hydroxy Etiocholanolone D4

    Chemical Synthesis Pathways for Etiocholanolone (B196237) and its Derivatives

    The synthesis of etiocholanolone and its derivatives, including the 11α-hydroxy variant, is rooted in the broader field of steroid chemistry. The core structure, etiocholanolone (also known as 3α-hydroxy-5β-androstan-17-one), is a metabolite of testosterone (B1683101). nih.gov Its synthesis can be approached through multiple strategies, including semi-synthesis from abundant natural sterols or total synthesis from simpler organic molecules.

    Semi-synthesis from Natural Sterols: A common and cost-effective method for producing steroid synthons like Androstenedione (B190577) (AD) and 1,4-androstadiene-3,17-dione (ADD) involves the microbial biotransformation of natural sterols such as cholesterol or phytosterols. nih.gov These synthons are valuable precursors for a wide range of steroid drugs. nih.gov The introduction of a hydroxyl group at the 11α position is a key functionalization step, often achieved through biotransformation using specific fungal or bacterial strains. nih.gov For instance, recombinant Mycolicibacterium smegmatis has been engineered to produce 11α-hydroxylated synthons directly from sterols in a single fermentation step, a significant improvement over traditional two-step processes that use fungal strains like Aspergillus or Rhizopus. nih.gov Once the 11α-hydroxy-androstenedione is formed, subsequent chemical reduction steps can be employed to selectively reduce the double bond and the C-3 ketone to yield the desired 3α-hydroxy, 5β-androstane (etiocholane) structure.

    Total Synthesis: Total synthesis offers a more versatile but often more complex route. A unified total synthesis approach has been developed to create various steroids, including deuterated versions of testosterone and androstenedione, which are structurally related to etiocholanolone. wustl.edu This pathway often starts with simpler, achiral building blocks and constructs the complex, multi-ring steroid skeleton through a series of stereocontrolled reactions. For example, a common strategy involves the use of the Hajos-Parrish ketone, a key intermediate that establishes the correct stereochemistry for subsequent ring formations. wustl.edu This approach provides the flexibility to introduce isotopic labels at specific positions during the synthetic sequence. wustl.edu

    The table below summarizes key precursor compounds in the synthesis of etiocholanolone derivatives.

    Precursor CompoundRole in Synthesis
    Cholesterol/PhytosterolsNatural starting materials for microbial biotransformation. nih.gov
    Androstenedione (AD)A key intermediate synthon, can be hydroxylated at the 11α position. nih.gov
    Dehydroepiandrosterone (B1670201) (DHEA)An adrenal steroid that can be converted to androstenedione. nih.gov
    Hajos-Parrish KetoneA chiral building block used in the total synthesis of steroids. wustl.edu

    Principles and Techniques of Deuterium (B1214612) Incorporation for Steroid Labeling

    Deuterium-labeled steroids are indispensable as internal standards in mass spectrometry-based quantification, as they exhibit nearly identical chemical and physical properties to their non-labeled analogs but are distinguishable by their mass difference. nih.govsigmaaldrich.com The incorporation of deuterium (²H or D) into a steroid molecule like 11α-Hydroxy Etiocholanolone relies on replacing specific hydrogen (¹H) atoms. The primary goal is to create a stable label with a sufficient mass shift that does not interfere with the molecule's chromatographic behavior or ionization efficiency. sigmaaldrich.com

    The fundamental principle behind many deuteration techniques is the hydrogen isotope exchange (HIE) reaction. youtube.com In HIE, a C-H bond is cleaved and replaced with a C-D bond, typically using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) in the presence of a catalyst. youtube.com The choice of catalyst and reaction conditions is critical for controlling the efficiency and location of deuterium incorporation. youtube.comacs.org

    Another major approach involves building the molecule from smaller, pre-deuterated fragments. This method, often employed in total synthesis, allows for the precise placement of deuterium atoms in positions that are not amenable to HIE. wustl.edu

    Site-Specific Deuteration Methodologies

    Achieving site-specificity—the incorporation of deuterium at a precise, predetermined position in the molecule—is a significant challenge in deuterated synthesis. nih.gov For complex molecules like steroids, non-specific labeling can lead to a mixture of isotopologues, complicating analysis. Several advanced methodologies have been developed to address this:

    Catalytic Hydrogen Isotope Exchange: This is the most common approach, where catalysts direct the exchange to specific locations. youtube.com

    Metal-Catalyzed Exchange: Noble metal catalysts like palladium (Pd) and platinum (Pt) are frequently used. For instance, palladium is often selective towards benzylic positions, while platinum can favor exchange at aromatic positions. youtube.com Iridium-based catalysts have been developed for ortho-deuteration of aromatic rings. acs.org

    Acid/Base Catalyzed Exchange: Protons (hydrogens) on carbons adjacent to a carbonyl group (α-protons) are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterated solvent like methanol-d4 (B120146) or D₂O. This is a straightforward way to label positions α to a ketone, such as at C-16 or C-18 in the etiocholanolone core.

    Deacylative Deuteration: This innovative technique uses a methylketone (acetyl) group as a "traceless activating group" to achieve site-specific deuteration. nih.gov A copper-catalyzed reaction cleaves a C-C bond, replacing the acetyl group with deuterium from D₂O. This allows for mono-, di-, or tri-deuteration at specific alkyl positions. nih.gov

    Synthesis from Labeled Precursors: As mentioned, total synthesis allows for the incorporation of deuterated building blocks. For example, using deuterated methyl iodide (CD₃I) can introduce a trideuterated methyl group at specific positions in the steroid backbone, such as C-18 or C-19. wustl.edu

    Stereoselective Synthesis of Deuterated Steroid Isomers

    Stereoselectivity is crucial in steroid synthesis to ensure the correct three-dimensional arrangement of atoms, which dictates the molecule's biological function. For 11α-Hydroxy Etiocholanolone-d4, this means controlling the orientation of the hydroxyl group at C-11 (α, pointing down) and the fusion of the A and B rings (5β), which gives the characteristic bent shape.

    Achieving stereoselectivity in deuteration involves several strategies:

    Stereospecific Reduction: The introduction of the 11α-hydroxyl group can be accomplished by the stereoselective reduction of an 11-keto precursor. This is often done using microbial biotransformation, as enzymes like 11α-hydroxylase are highly stereospecific. nih.gov Chemical reduction using specific reagents can also provide stereocontrol.

    Substrate-Controlled Reactions: The existing stereochemistry of the steroid nucleus can direct the outcome of subsequent reactions. The rigid, fused-ring system often shields one face of the molecule, forcing reagents or catalysts to approach from the less hindered face, thus leading to a specific stereoisomer.

    Catalyst-Directed Deuteration: In HIE reactions, the catalyst can influence the stereochemical outcome of the C-D bond formation, especially when a new stereocenter is created or when exchange occurs at a prochiral center.

    A facile synthesis of various deuterium-labeled steroid 3,6-diols demonstrated how different stereoisomers (e.g., 3α,6β vs. 3α,6α) could be obtained by carefully controlling reduction and deuteration conditions, highlighting the feasibility of producing specific deuterated steroid isomers. researchgate.net

    Quality Control and Characterization of Synthetic 11α-Hydroxy Etiocholanolone-d4 for Research Purity

    The utility of 11α-Hydroxy Etiocholanolone-d4 as an internal standard is entirely dependent on its purity and accurate characterization. Rigorous quality control (QC) is essential to ensure that it is suitable for quantitative analysis in research and clinical settings. nih.govwaters.com The primary goal of QC is to verify the compound's identity, chemical purity, and isotopic enrichment.

    Key Quality Control Parameters:

    ParameterDescriptionAnalytical Technique(s)
    Chemical Purity The percentage of the desired compound in the material, excluding solvents and isotopic variants. Impurities can interfere with analysis.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)
    Isotopic Purity (Enrichment) The percentage of molecules that contain the desired number of deuterium atoms (e.g., d4). High isotopic purity is crucial for sensitivity and to avoid crosstalk with the non-labeled analyte signal. acs.orgMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
    Identity Confirmation Verification of the chemical structure, including the correct stereochemistry.¹H and ¹³C NMR Spectroscopy, Mass Spectrometry (MS/MS fragmentation pattern)
    Concentration Verification Accurate determination of the concentration of the standard solution, often traceable to a certified reference material.Quantitative NMR (qNMR), Gravimetric analysis combined with purity assessment

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis and is also a primary tool for characterizing the labeled standard itself. technologynetworks.comchromsystems.com By comparing the fragmentation patterns of the labeled and unlabeled compounds, chemists can confirm the location of the deuterium atoms. NMR spectroscopy provides detailed structural information and can be used to confirm the absence of unlabeled material and determine the position of the labels. researchgate.net For commercial products, metrologically traceable calibrators and controls provide confidence in the accuracy of measurements and help laboratories comply with standards like ISO 15189. waters.com

    Challenges and Innovations in Deuterated Steroid Synthesis for Research Applications

    Despite significant progress, the synthesis of deuterated steroids like 11α-Hydroxy Etiocholanolone-d4 presents ongoing challenges that drive innovation in the field.

    Persistent Challenges:

    Selectivity and Efficiency: Achieving high yields with precise site- and stereoselectivity remains a primary hurdle, especially in multi-step syntheses. HIE reactions can sometimes lead to a mixture of products or require harsh conditions that are incompatible with sensitive functional groups. acs.orgnih.gov

    Cost and Accessibility: Deuterium sources (e.g., D₂O, D₂) and specialized catalysts can be expensive. The complexity of the synthetic routes often makes the final labeled compounds costly, limiting their accessibility for some research applications. acs.org

    Isotopic Scrambling: In some reactions, deuterium atoms can migrate to unintended positions on the molecule or be lost through back-exchange, reducing the isotopic purity of the final product.

    Analytical Characterization: Thoroughly analyzing isotopic impurities and confirming the exact position and number of deuterium atoms requires sophisticated analytical techniques and expertise. musechem.com

    Recent Innovations:

    Advanced Catalysis: The development of new homogeneous and heterogeneous catalysts offers milder reaction conditions and improved selectivity. This includes custom-made nanoparticles and novel iridium complexes that can direct deuteration to specific sites. youtube.comacs.org

    Continuous Flow Synthesis: An ultrasound-assisted microcontinuous flow process has been demonstrated for the selective deuteration of steroid hormones. nih.gov This technology offers advantages over traditional batch synthesis by providing better control over reaction conditions, improving safety, and enabling higher efficiency and d-incorporation. nih.gov

    Photocatalysis: Light-driven photocatalytic methods are emerging as powerful tools for deuterium labeling. These reactions often proceed under very mild conditions, showing high functional group tolerance and offering novel pathways for C-D bond formation. assumption.edu

    Late-Stage Functionalization: A major goal in synthetic chemistry is the ability to introduce labels at a late stage in the synthesis. This allows for the efficient labeling of complex, valuable molecules without having to redesign the entire synthetic pathway. HIE is a prime example of a late-stage functionalization technique. youtube.commusechem.com

    These innovations are crucial for expanding the toolkit of synthetic chemists, making complex deuterated standards more readily available and supporting advanced research into steroid metabolism and function.

    Advanced Analytical Methodologies for the Quantification and Structural Elucidation of 11α Hydroxy Etiocholanolone D4

    Mass Spectrometry-Based Platforms for Steroid Metabolite Analysis

    Mass spectrometry (MS) has become a cornerstone technology in the field of steroid analysis, offering high sensitivity and specificity. nih.govjst.go.jp When coupled with chromatographic separation, MS allows for the detailed profiling of complex steroid mixtures. nih.gov

    Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds like steroids. thepharmajournal.com However, due to the low volatility of steroids, derivatization is often a necessary step to improve their chromatographic behavior and mass spectrometric detection. sciex.comresearchgate.net

    For etiocholanolone (B196237) and its hydroxylated forms, such as 11α-hydroxyetiocholanolone, GC-MS methods typically involve a series of sample preparation steps. These include extraction from the biological matrix, enzymatic hydrolysis if the steroids are conjugated, and derivatization. nih.gov Silylation is a common derivatization technique where active hydrogens on the steroid molecule are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility. mdpi.com The use of chloromethylsilyl ether derivatives has also been explored for the determination of hydroxylated steroids by GC-MS. nih.gov

    The development of a robust GC-MS method requires optimization of several parameters, including the choice of capillary column, temperature programming, and mass spectrometer settings. thepharmajournal.comchromatographyonline.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. capes.gov.br

    Table 1: Exemplary GC-MS Parameters for Steroid Analysis

    ParameterSetting
    Gas Chromatograph Agilent 7890A or similar
    Column HP-VOC capillary column (30 m x 0.2 mm, 1.12 µm) or equivalent
    Injector Temperature 250°C
    Oven Program 45°C (2 min), then ramp to 240°C at 20°C/min, hold for 5 min
    Carrier Gas Helium
    Mass Spectrometer Triple quadrupole (e.g., Agilent 7000b)
    Ionization Mode Electron Ionization (EI)
    Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    This table presents a general set of parameters that may require optimization for specific applications.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of steroid compounds without the need for derivatization. nih.govjst.go.jp This technique is particularly advantageous for analyzing less volatile and more polar compounds, including conjugated steroids, directly from biological fluids. nih.gov

    In targeted steroid profiling, LC-MS/MS is used to quantify a specific panel of steroids. nih.gov The method involves separating the steroids using liquid chromatography, followed by detection with a tandem mass spectrometer. proquest.com The use of multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. sciex.com LC-MS/MS methods have been successfully applied to create steroid profiles for various clinical and research purposes, including the diagnosis of endocrine disorders. nih.govcapes.gov.br

    Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample prior to processing. nih.gov 11α-Hydroxy Etiocholanolone-d4, a deuterated form of 11α-hydroxy etiocholanolone, is an ideal internal standard for the quantification of its non-labeled counterpart.

    The use of a deuterated internal standard like 11α-Hydroxy Etiocholanolone-d4 compensates for any loss of analyte during sample preparation and for variations in instrument response. nih.gov Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation in the mass spectrometer. nih.gov By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise concentration can be determined. sciex.com This approach is crucial for obtaining reliable quantitative data in steroid research.

    Chromatographic Separation Techniques for Complex Steroid Mixtures

    Due to the structural similarity of many steroids, effective chromatographic separation is essential for accurate analysis. nih.govresearchgate.net Both gas and liquid chromatography are widely used for this purpose. ijpsjournal.comnih.govjournalagent.com

    The analysis of steroids from complex research matrices such as in vitro cell lysates and animal tissues requires robust sample preparation protocols to extract the analytes and remove interfering substances. nih.govresearchgate.net These protocols typically involve several steps:

    Homogenization: Tissues are first homogenized to break down the cellular structure and release the steroids.

    Extraction: Steroids are then extracted from the homogenate using a suitable organic solvent. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. helsinki.fi SPE, in particular, offers a high degree of cleanup and can be automated for high-throughput applications. researchgate.net

    Purification: The crude extract is often further purified to remove lipids and other interfering compounds that could affect the chromatographic analysis and mass spectrometric detection. nih.gov

    The choice of extraction and purification method depends on the specific matrix and the steroids being analyzed. tandfonline.com

    While LC-MS/MS can often analyze steroids without derivatization, certain situations, particularly with GC-MS, necessitate chemical modification to improve analytical performance. researchgate.net Derivatization can enhance the volatility, thermal stability, and ionization efficiency of hydroxylated steroids. researchgate.netrsc.org

    Several derivatization strategies are employed for hydroxylated steroids:

    Silylation: As mentioned earlier, this is a common technique for GC-MS analysis, converting hydroxyl groups to trimethylsilyl (TMS) ethers. mdpi.com

    Acylation: This involves reacting the hydroxyl groups with an acylating agent to form esters.

    Picolinoyl Ester Formation: Derivatization with picolinic acid has been shown to significantly enhance the ionization and detection sensitivity of hydroxy-androgens in LC-MS analysis. nih.govresearchgate.net

    For keto-steroids, derivatization with reagents like Girard P can improve detection sensitivity by introducing a permanently charged group. nih.gov The choice of derivatization reagent depends on the specific functional groups present on the steroid and the analytical technique being used. rsc.org

    Table 2: Common Derivatization Reagents for Steroid Analysis

    Derivatization ReagentTarget Functional GroupAnalytical Technique
    BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl, Keto (enolizable)GC-MS
    MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)HydroxylGC-MS
    Picolinic AcidHydroxylLC-MS
    Girard's Reagent PKetoneLC-MS

    This table provides examples of derivatization reagents and their primary applications in steroid analysis.

    Method Validation Parameters for Robust Research Assays

    The validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the data generated are accurate, reproducible, and fit for purpose. For the analysis of steroid metabolites like 11α-Hydroxy Etiocholanolone, employing its deuterated form (d4) as an internal standard, a comprehensive validation process is imperative. nih.govrug.nl This process establishes the performance characteristics of the assay and defines the conditions under which it will yield dependable results.

    Assessment of Sensitivity, Specificity, and Reproducibility in Experimental Systems

    The robustness of an analytical method hinges on three key parameters: sensitivity, specificity, and reproducibility. nih.gov These are meticulously evaluated during method validation to guarantee the quality of the data.

    Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For steroid metabolites, achieving high sensitivity is often necessary due to their low physiological concentrations. nih.gov For instance, in an LC-MS/MS method for fecal cortisol metabolites like 11-ketoetiocholanolone, an LOD of 13 ng/g and an LOQ of 40 ng/g have been reported. nih.gov While specific values for 11α-Hydroxy Etiocholanolone would be determined during its own validation, similar low levels of detection are expected.

    Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. nih.gov In steroid analysis, this is particularly challenging due to the structural similarity of many steroid isomers. elsevierpure.com The combination of liquid chromatography (LC) for physical separation and tandem mass spectrometry (MS/MS) for mass-based separation and detection provides high specificity. nih.gov The use of specific precursor-to-product ion transitions in MS/MS allows for the unequivocal identification of the target analyte.

    Reproducibility describes the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is assessed through intra-assay (within-run) and inter-assay (between-run) precision, typically expressed as the coefficient of variation (%CV). For steroid hormone assays, desirable precision specifications are often around 6%. youtube.com In a validated LC-MS/MS method for various steroid hormones, intra- and inter-day precision were reported to be below 15%. nih.gov Similarly, a validated ELISA for 11-oxoetiocholanolone reported intra- and inter-assay CVs of 5.8% and 11.2% for equine feces, and 9.9% and 11.2% for bovine feces, respectively. nih.gov The use of a deuterated internal standard like 11α-Hydroxy Etiocholanolone-d4 is crucial for achieving high reproducibility by compensating for any analyte loss during sample processing and instrumental analysis. nih.gov

    Below is an interactive data table summarizing typical validation parameters for a steroid metabolite assay, which would be analogous to an assay for 11α-Hydroxy Etiocholanolone.

    Validation ParameterAcceptance CriteriaTypical Performance (based on similar steroid assays)Source
    Linearity (R²) ≥0.99≥0.99 nih.gov
    Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 101.9 nmol/L to 21.4 nmol/L nih.gov
    Intra-assay Precision (%CV) <15%<8% elsevierpure.com
    Inter-assay Precision (%CV) <15%<8% elsevierpure.com
    Recovery 85-115%89.6% to 113.8% nih.gov

    Standardization and Inter-laboratory Harmonization of Steroid Metabolite Analysis

    While individual laboratory validation is essential, ensuring consistency and comparability of results between different laboratories is a significant challenge in steroid analysis. rug.nl Standardization and inter-laboratory harmonization are critical for multi-center research studies and for establishing universal reference intervals.

    Standardization involves the use of certified reference materials (CRMs) and standardized protocols to ensure that measurements are traceable to a common reference. The development of CRMs for steroid hormones allows laboratories to calibrate their assays and verify the accuracy of their results. nih.gov

    Inter-laboratory harmonization aims to reduce the variability between different laboratories' results. This can be achieved through participation in external quality assessment schemes (EQAS) and proficiency testing programs. These programs allow laboratories to compare their performance against their peers and identify any systematic biases in their methods. The use of common analytical methods, such as validated LC-MS/MS protocols, and shared reference materials can significantly improve inter-laboratory agreement. youtube.com The Endocrine Society has emphasized the need for detailed reporting of quality control measures, including sensitivity and reproducibility, in publications to facilitate comparison and standardization of data. nih.gov

    Metabolic Pathways and Biotransformation of Etiocholanolone and Its 11 Hydroxylated Derivatives in Research Models

    Enzymatic Pathways Leading to Etiocholanolone (B196237) Formation from Precursors

    Etiocholanolone, a 17-ketosteroid and an isomer of androsterone, is an inactive metabolite of androgens. hmdb.cawikipedia.orgcaymanchem.com Its formation involves a series of enzymatic reactions acting on androgen precursors, primarily androstenedione (B190577). nih.gov

    The metabolic journey to etiocholanolone begins with the conversion of androstenedione. One of the primary pathways involves the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase, which catalyzes the conversion of androstenedione to etiocholanedione (B1219114). nih.gov Subsequently, aldo-keto reductase family 1 member C4 (AKR1C4) acts on etiocholanedione to produce etiocholanolone. nih.gov This pathway highlights the importance of 5β-reductase activity in determining the metabolic fate of androgens. healthmatters.ioox.ac.uk The ratio of etiocholanolone to its 5α-reduced isomer, androsterone, is often used to assess the relative activity of 5β-reductase versus 5α-reductase. healthmatters.io

    Testosterone (B1683101) also serves as a precursor to etiocholanolone. wikipedia.orgmedchemexpress.com The metabolism of testosterone can lead to the formation of 5β-dihydrotestosterone, which is then converted to 3α,5β-androstanediol as an intermediate before finally yielding etiocholanolone. wikipedia.org

    The classic androgen biosynthesis pathway, originating from pregnenolone (B344588) and proceeding through dehydroepiandrosterone (B1670201) (DHEA), also contributes to the pool of androstenedione available for conversion to etiocholanolone. nih.gov This pathway involves the sequential actions of enzymes like CYP17A1 and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). nih.govoup.com

    Key Enzymes in Etiocholanolone Formation

    EnzymeReaction CatalyzedPrecursorProduct
    3-oxo-5-beta-steroid 4-dehydrogenase (5β-reductase)Reduction of the A-ring double bondAndrostenedioneEtiocholanedione
    Aldo-keto reductase family 1 member C4 (AKR1C4)Reduction of the 17-keto groupEtiocholanedioneEtiocholanolone

    Role of Cytochrome P450 Enzymes (e.g., CYP11B1, CYP3A) in 11-Hydroxylation of Androgens: In Vitro Studies

    The 11-hydroxylation of androgens is a critical step in the formation of 11-oxygenated androgens, a class of steroids with emerging biological significance. nih.govnih.govnih.gov This process is primarily mediated by cytochrome P450 enzymes, with CYP11B1 playing a central role. oup.comrcsi.comwikipedia.org

    In vitro studies have demonstrated that CYP11B1, an enzyme predominantly found in the adrenal cortex, catalyzes the 11β-hydroxylation of androstenedione to produce 11β-hydroxyandrostenedione (11OHA4). oup.comrcsi.comnih.gov This reaction is considered the commitment step in the biosynthesis of 11-oxygenated androgens. oup.com While CYP11B1 can also hydroxylate testosterone to 11β-hydroxytestosterone (11OHT), its efficiency with androstenedione is notable. nih.govresearchgate.net

    Another isoform, CYP11B2, also known as aldosterone (B195564) synthase, has shown the ability to 11β-hydroxylate androstenedione, although at a much lower rate compared to CYP11B1 in some studies. nih.govresearchgate.net However, other research indicates that the rates of 11β-hydroxylation of androstenedione by P450 11B2 are comparable to those of its classic substrate, 11-deoxycorticosterone. nih.gov Both CYP11B1 and CYP11B2 have been shown to catalyze the 11β-hydroxylation of testosterone to a similar degree. researchgate.net

    The enzyme CYP3A4, primarily expressed in the liver, is known to be involved in the 6β-hydroxylation of cortisol. nih.gov While its direct role in the 11-hydroxylation of androgens is less characterized, the intricate network of steroid metabolism suggests potential cross-talk between different P450 enzymes.

    In Vitro 11-Hydroxylation of Androgens by Cytochrome P450 Enzymes

    EnzymeSubstrateMajor ProductSignificance
    CYP11B1 (11β-hydroxylase)Androstenedione11β-Hydroxyandrostenedione (11OHA4)Key step in 11-oxygenated androgen biosynthesis. oup.comrcsi.com
    CYP11B1 (11β-hydroxylase)Testosterone11β-Hydroxytestosterone (11OHT)Contributes to the pool of 11-oxygenated androgens. researchgate.net
    CYP11B2 (Aldosterone synthase)Androstenedione11β-Hydroxyandrostenedione (11OHA4)Contributes to 11OHA4 formation, though rates can vary. nih.govresearchgate.net
    CYP11B2 (Aldosterone synthase)Testosterone11β-Hydroxytestosterone (11OHT)Similar catalytic efficiency to CYP11B1 for this substrate. researchgate.net

    Hydroxysteroid Dehydrogenase (HSD) Activities in the Metabolism of 11-Hydroxylated Androgens

    Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in the interconversion and metabolism of 11-hydroxylated androgens, modulating their biological activity. oup.comnih.gov These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus.

    11β-Hydroxysteroid dehydrogenase type 2 (HSD11B2) is particularly important in the metabolism of 11-hydroxylated androgens. It catalyzes the oxidation of the 11β-hydroxyl group, converting 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4) and 11β-hydroxytestosterone (11OHT) to 11-ketotestosterone (B164220) (11KT). nih.govnih.gov This conversion often occurs in peripheral tissues. nih.gov

    Conversely, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can catalyze the reverse reaction, converting 11KA4 and 11KT back to 11OHA4 and 11OHT, respectively. oup.comrcsi.com

    The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are another key family of enzymes. Aldo-keto reductase 1C3 (AKR1C3), also known as HSD17B5, is expressed in various peripheral tissues and efficiently converts 11KA4 to the potent androgen 11KT. nih.govnih.gov In fact, the catalytic efficiency of AKR1C3 is significantly higher with 11KA4 as a substrate compared to androstenedione. nih.gov Oxidative 17β-HSDs, such as HSD17B2, can catalyze the reverse reaction, converting 11KT and 11OHT back to 11KA4 and 11OHA4. oup.com

    The 3α- and 3β-hydroxysteroid dehydrogenases, part of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) families, are involved in the reduction of the 3-keto group of androgens, leading to the formation of various metabolites. For instance, AKR1C4 is involved in the formation of 5β,3α-metabolites. nih.gov

    Conjugation Reactions of 11-Hydroxylated Etiocholanolone (e.g., Glucuronidation, Sulfation) in Experimental Systems

    Conjugation reactions, primarily glucuronidation and sulfation, are crucial for the detoxification and excretion of steroid metabolites, including 11-hydroxylated etiocholanolone. These processes increase the water solubility of the steroids, facilitating their elimination in urine and bile.

    Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have shown that etiocholanolone itself undergoes glucuronidation to form etiocholanolone glucuronide. nih.gov Several UGT isoforms, including UGT2B7 and UGT2B17, exhibit high activity towards etiocholanolone. researchgate.net While direct studies on the glucuronidation of 11-hydroxylated etiocholanolone are limited, the metabolism of related 11-oxygenated androgens provides insights. For instance, in LNCaP prostate cancer cells, while testosterone is efficiently converted to its glucuronide, 11-ketotestosterone (11KT) is poorly glucuronidated. nih.govnih.gov This suggests that the presence of the 11-oxygen group may influence the efficiency of glucuronidation.

    Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for steroids. Dehydroepiandrosterone (DHEA) is readily sulfated to DHEA-S. nih.gov While specific data on the sulfation of 11-hydroxylated etiocholanolone is not abundant, the general role of sulfation in steroid metabolism suggests it could be a potential metabolic fate.

    Conjugation Enzymes and their Activity on Androgen Metabolites

    Enzyme FamilySpecific EnzymeSubstrateActivity
    UDP-glucuronosyltransferases (UGTs)UGT2B7EtiocholanoloneHigh glucuronidation activity. researchgate.net
    UGT2B17EtiocholanoloneHigh glucuronidation activity. researchgate.net
    Sulfotransferases (SULTs)SULT2A1DHEAEfficient sulfation to DHEA-S. nih.gov

    Identification and Characterization of Novel Precursors and Downstream Metabolites in Controlled Biochemical Studies

    Recent advances in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the identification and characterization of novel precursors and downstream metabolites of 11-hydroxylated androgens in various experimental models. escholarship.org

    Controlled biochemical studies have established 11β-hydroxyandrostenedione (11OHA4) as a key precursor to a range of biologically active and inactive metabolites. oup.comoup.com In vitro studies using prostate cancer cell lines have shown that 11OHA4 can be metabolized to 11-ketoandrostenedione (11KA4), 11-ketodihydrotestosterone (B1662675) (11KDHT), and 11β-hydroxy-5α-androstanedione. nih.gov

    Furthermore, 11β-hydroxytestosterone (11OHT) has been identified as another important intermediate, which can be metabolized to 11OHA4, 11-ketotestosterone (11KT), and 11KDHT. nih.gov The identification of 11KT and 11KDHT as potent androgens has been a significant finding, challenging the traditional view of androgen activity. nih.govoup.com

    The metabolism of these 11-oxygenated androgens can also involve 5α-reduction, a reaction catalyzed by steroid 5α-reductase (SRD5A) enzymes. In vitro studies have shown that 11OHA4, 11OHT, and their 11-keto counterparts can all serve as substrates for SRD5A, leading to the formation of 5α-reduced metabolites. nih.gov For instance, 11-keto-5α-androstanedione and 11β-hydroxydihydrotestosterone (11OHDHT) have been identified as downstream metabolites. nih.gov

    Glucocorticoids, such as cortisol, can also serve as precursors to C19 metabolites, including 11β-hydroxyetiocholanolone and 11-ketoetiocholanolone, through a side-chain cleavage reaction. nih.gov This highlights a potential alternative pathway for the formation of 11-oxygenated androgen metabolites.

    Novel Metabolites Identified in Biochemical Studies of 11-Hydroxylated Androgens

    PrecursorIdentified MetaboliteKey Enzyme(s) Involved
    11β-Hydroxyandrostenedione (11OHA4)11-Ketoandrostenedione (11KA4)11β-HSD2
    11-Ketodihydrotestosterone (11KDHT)Multiple steps including 17β-HSD and 5α-reductase
    11β-Hydroxy-5α-androstanedione5α-reductase
    11β-Hydroxytestosterone (11OHT)11-Ketoandrostenedione (11KA4)17β-HSD (oxidative) and 11β-HSD2
    11-Ketotestosterone (11KT)11β-HSD2
    11-Ketodihydrotestosterone (11KDHT)11β-HSD2 and 5α-reductase

    Mechanistic Research on 11 Hydroxylated Etiocholanolone in Cellular and Subcellular Systems Non Clinical

    Investigations into Steroid Receptor Interactions and Modulation in Cell Line Models

    Research into the direct interaction of 11β-hydroxyetiocholanolone with steroid receptors is limited; however, extensive studies on related 11-oxygenated C19 steroids provide significant insights. The androgenic potential of this class of steroids is typically evaluated using various cell line models, including prostate cancer (PCa) cells and engineered cell lines that express specific steroid receptors and reporter genes.

    The general finding is that the androgenic activity of 11-oxygenated steroids is largely dependent on the oxidation state at the C11 position. The 11-keto forms, such as 11-ketotestosterone (B164220) (11KT) and its 5α-reduced metabolite 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent agonists of the human androgen receptor (AR), with potencies similar to testosterone (B1683101) and dihydrotestosterone (DHT), respectively nih.govoup.combioscientifica.com. In contrast, the precursor 11β-hydroxyandrostenedione (11OHA4) has little to no direct androgenic activity nih.govoup.com.

    Cell-based assays are crucial for determining this activity. For instance, studies using human prostate cancer cell lines demonstrate that these cells can convert precursors like 11OHA4 into the potent androgens 11KT and 11KDHT, which then bind to and activate the AR oup.com. Other models, such as HEK293 or CV1 cells, are often transfected with both an AR expression vector and a reporter gene (e.g., luciferase) linked to an androgen-responsive element. In these systems, the addition of a steroid agonist triggers the AR to activate gene transcription, resulting in a measurable signal like light production rug.nlresearchgate.net. Using these models, researchers have confirmed that 11KT effectively stimulates AR-dependent gene expression and cell growth in androgen-dependent cell lines oup.combioscientifica.com. While 11β-hydroxyetiocholanolone is a downstream metabolite, its presence is indicative of the activity of this pathway, which ultimately leads to the formation of receptor-active steroids.

    Table 1: Androgen Receptor (AR) Activity of Key 11-Oxygenated Steroids in Cell Line Models
    CompoundTypical RoleObserved AR ActivityCommon Cell Models
    11β-Hydroxyandrostenedione (11OHA4)Adrenal PrecursorLittle to no direct agonist activityProstate Cancer (LNCaP), HEK293
    11-Ketoandrostenedione (11KA4)Metabolic IntermediateLittle to no direct agonist activityProstate Cancer (LNCaP), HEK293
    11-Ketotestosterone (11KT)Potent AndrogenStrong agonist, similar to TestosteroneProstate Cancer (LNCaP, VCaP), HEK293-AR
    11-Ketodihydrotestosterone (11KDHT)Potent AndrogenStrong agonist, similar to Dihydrotestosterone (DHT)Prostate Cancer (LNCaP, VCaP)
    11β-HydroxyetiocholanoloneUrinary MetaboliteGenerally considered inactive; primarily a marker of metabolismN/A (Primarily measured in vivo)

    Influence on Gene Expression and Signal Transduction Pathways in in Vitro Systems

    The influence of 11-oxygenated androgens on gene expression is a direct consequence of their interaction with the androgen receptor. Upon binding by an active ligand like 11KT, the AR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and functions as a transcription factor nih.gov. In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), modulating the expression of target genes nih.gov.

    In vitro studies using prostate cancer cell lines have shown that 11KT can induce the expression of well-known AR target genes, such as prostate-specific antigen (PSA), and stimulate androgen-dependent cell growth oup.combioscientifica.com. This demonstrates that the 11-oxygenated androgen pathway can activate the same downstream signaling cascades as the classical androgen pathway (i.e., testosterone and DHT).

    Studies on Enzymatic Modulation by 11-Hydroxylated Etiocholanolone (B196237) in Isolated Enzyme Systems

    The metabolism of 11-hydroxylated steroids is critically regulated by the activity of 11β-hydroxysteroid dehydrogenase (11βHSD) enzymes, specifically isozymes 1 and 2 wikipedia.org. These enzymes catalyze the interconversion between 11β-hydroxy steroids and their 11-keto counterparts, acting as a key prereceptor control mechanism that modulates the availability of active hormones wikipedia.orgnih.gov.

    11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2) primarily functions as an oxidase, converting 11β-hydroxy steroids into 11-keto steroids. For example, 11βHSD2 efficiently metabolizes the adrenal precursor 11OHA4 to 11-ketoandrostenedione (11KA4) nih.govrupahealth.comnih.gov. This conversion is considered a crucial step for the subsequent formation of the potent androgen 11KT nih.gov.

    11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) predominantly acts as a reductase, catalyzing the reverse reaction: the conversion of 11-keto steroids back to their 11β-hydroxy forms. It is highly expressed in the liver bham.ac.uk.

    Studies using isolated enzyme systems or cell lines overexpressing these enzymes have elucidated their substrate preferences. The conversion of 11OHA4 to 11KA4 by 11βHSD2 is a prerequisite for activation, as 11OHA4 is not a substrate for the aldo-keto reductase 1C3 (AKR1C3) enzyme that produces 11KT oup.comnih.gov. The final metabolic products, including 11β-hydroxyetiocholanolone, are formed through subsequent actions of reductases and other enzymes in tissues like the liver bham.ac.uk. Hepatic metabolism studies show that 11-oxygenated androgens are extensively converted to downstream metabolites, with 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone being major end-products found in urine bham.ac.uk.

    Table 2: Key Enzymatic Conversions in 11-Oxygenated Androgen Metabolism
    EnzymeSubstrateProductPrimary Function/Location
    Cytochrome P450 11β-hydroxylase (CYP11B1)Androstenedione (B190577)11β-Hydroxyandrostenedione (11OHA4)Biosynthesis (Adrenal Gland) oup.comrupahealth.com
    11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2)11β-Hydroxyandrostenedione (11OHA4)11-Ketoandrostenedione (11KA4)Activation Step (e.g., Kidney) nih.govnih.gov
    Aldo-keto reductase 1C3 (AKR1C3)11-Ketoandrostenedione (11KA4)11-Ketotestosterone (11KT)Activation (Peripheral Tissues) oup.comrupahealth.com
    11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)11-Ketotestosterone (11KT)11β-Hydroxytestosterone (11OHT)Inactivation/Metabolism (e.g., Liver) bham.ac.uk
    5β-Reductase / 3α-HSD11β-Hydroxyandrostenedione (11OHA4)11β-HydroxyetiocholanoloneMetabolic Clearance (e.g., Liver) bham.ac.uk

    Comparative Steroid Metabolism Studies in Animal Models (e.g., Avian, Rodent) for Basic Research Insights

    Comparative studies across different animal species have been instrumental in understanding the evolution and physiological significance of 11-oxygenated androgens. These studies reveal significant species-specific differences in the production and metabolism of these steroids.

    A comprehensive analysis across 18 animal species found that circulating 11-oxygenated androgens are present in significant concentrations in primates (including humans, chimpanzees, and baboons) and guinea pigs, but are notably low or absent in rodents like rats and mice nih.gov. In primates, these androgens are of adrenal origin, consistent with the adrenal-specific expression of the CYP11B1 enzyme nih.gov. This contrasts sharply with teleost fish, where 11KT is a major gonadal androgen essential for male sexual development, produced directly in the testes nih.gov.

    Studies focusing on corticosterone metabolism, a related pathway, also highlight species differences. For instance, research comparing corticosterone metabolism in rats and birds found different enzymatic activities in the intestine, suggesting distinct regulatory mechanisms for steroid action nih.gov. In rodent models, the response to stress can alter the levels of corticosterone and its 11-dehydro metabolite, providing insights into the regulation of the enzymes involved nih.gov. The low endogenous production of 11-oxygenated androgens in common rodent models means that primates or specific models like the guinea pig may be more suitable for research aimed at understanding the role of these adrenal-derived androgens in human physiology nih.gov.

    Table 3: Comparative Presence and Origin of 11-Oxygenated Androgens in Different Animal Groups
    Animal GroupPresence of 11-OxyandrogensPrimary OriginKey Research Insight
    Primates (Human, Chimp, Baboon)High (0.1 to 10 nM)Adrenal GlandServe as a major component of the circulating androgen pool, especially in females. nih.gov
    Rodents (Rat, Mouse)Negligible / AbsentN/APoor models for studying the physiology of human adrenal 11-oxyandrogens. nih.gov
    Guinea PigHigh (comparable to primates)Adrenal GlandA potential non-primate model due to high adrenal output of C19 steroids. nih.gov
    Teleost FishHigh (especially 11KT in males)Gonads (Testes)Functions as the primary androgen for male sexual maturation and behavior. nih.gov
    Birds (Song Sparrow)Present (Corticosterone metabolites)Adrenal GlandDemonstrates stress-induced changes in 11-keto/11-hydroxy steroid balance. nih.gov

    Elucidation of Biological Roles in Non-Vertebrate Biological Systems (if applicable to steroid metabolism)

    Research on the biological roles of 11-hydroxylated C19 steroids, such as 11β-hydroxyetiocholanolone, is almost exclusively confined to vertebrate species. The steroid signaling pathways involving nuclear receptors like the androgen receptor are a hallmark of vertebrate physiology and are not conserved in most non-vertebrate lineages. While insects and other invertebrates utilize steroid hormones (e.g., ecdysteroids) for developmental processes, these compounds and their corresponding receptors are structurally and functionally distinct from vertebrate sex steroids. Consequently, there is a lack of applicable research elucidating a biological role for 11β-hydroxyetiocholanolone or its parent compounds in non-vertebrate biological systems.

    Applications of 11α Hydroxy Etiocholanolone D4 in Advanced Metabolomic and Steroid Profiling Research

    Global Metabolomic Profiling for Discovery of Novel Steroid Metabolite Signatures in Research Samples

    Global metabolomic profiling, an untargeted approach, aims to comprehensively measure all small molecules in a biological sample to discover novel biomarkers or metabolic signatures associated with a particular state. In steroid research, this technique allows for the identification of new or unexpected steroid metabolites that may characterize experimental conditions.

    The role of 11α-Hydroxy Etiocholanolone-d4 in this context is to serve as a robust internal standard. While not the primary target of discovery, its inclusion in the analytical workflow is crucial for quality control. It helps to assess and correct for variations in sample extraction efficiency, chromatographic retention time, and mass spectrometer response. By providing a constant reference point, the deuterated standard ensures that observed differences in metabolite levels between research samples are genuine biological variations and not analytical artifacts. This enhances the confidence with which novel steroid signatures, such as distinctive patterns of C19 or C21 steroids in specific research models, can be identified. mdpi.com For instance, studies identifying unique steroid "fingerprints" in different gestational age groups or in response to specific stimuli rely on such standards for data normalization and validation of findings. mdpi.com

    Targeted Metabolomics for Quantitative Analysis of Specific Steroid Pathways

    In contrast to global profiling, targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. This approach is essential for quantifying specific steroid pathways, such as androgen or cortisol metabolism. metwarebio.comresearchgate.net 11α-Hydroxy Etiocholanolone-d4 is indispensable for this application, where it functions as an ideal internal standard for the quantification of its non-deuterated counterpart, 11α-hydroxyetiocholanolone, and other structurally similar steroids. rupahealth.comhealthmatters.io

    The methodology, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), relies on the principle of isotope dilution. A known amount of 11α-Hydroxy Etiocholanolone-d4 is added to each sample before processing. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization effects. nih.gov The mass spectrometer, however, can distinguish between the two based on their mass difference. By measuring the ratio of the endogenous analyte to the deuterated standard, researchers can calculate the absolute concentration of the target steroid with high accuracy and precision. metwarebio.comnih.gov This is critical for studies aiming to quantify the output of specific enzymatic pathways, for example, the activity of 11β-hydroxysteroid dehydrogenase.

    Below is an interactive table demonstrating the typical parameters used in a targeted LC-MS/MS method for steroid analysis.

    ParameterEndogenous 11α-Hydroxy Etiocholanolone (B196237)11α-Hydroxy Etiocholanolone-d4 (Internal Standard)Purpose
    Precursor Ion (m/z) 307.2311.2Selection of the target molecule in the first mass analyzer.
    Product Ion (m/z) 271.2275.2Specific fragment generated after collision-induced dissociation for confirmation.
    Retention Time ~5.8 min~5.8 minChromatographic separation time; should be nearly identical for analyte and standard.
    Function AnalyteInternal StandardThe standard is used to correct for analytical variability and enable accurate quantification of the analyte.

    Note: The m/z (mass-to-charge ratio) and retention time values are illustrative and can vary based on the specific LC-MS/MS system and method used.

    Use of Deuterated Standards in Tracing Steroid Turnover and Flux in Ex Vivo Models and Cell Cultures

    Understanding the dynamics of steroid metabolism—the rates of synthesis and breakdown (turnover) and the flow of metabolites through a pathway (flux)—is crucial in endocrinology research. Stable isotope tracing studies using deuterated compounds are a powerful method for these investigations. While 11α-Hydroxy Etiocholanolone-d4 itself is an end-stage metabolite, its use as an internal standard is vital in experiments that trace the metabolism of other deuterated precursors.

    In a typical experiment, a cell culture or ex vivo tissue model might be incubated with a deuterated steroid precursor, such as deuterium-labeled testosterone (B1683101) or pregnenolone (B344588). researchgate.net Over time, samples are collected and analyzed to measure the appearance of deuterated metabolites. To accurately quantify these newly formed metabolites, a different deuterated standard—one not generated by the metabolic pathway under investigation, like 11α-Hydroxy Etiocholanolone-d4—is added during sample workup. This ensures that the dynamic changes measured are not skewed by analytical inconsistencies. This approach allows researchers to calculate the rate of flux through specific enzymatic steps, providing insight into how quickly steroids are processed and transformed in a controlled experimental system. The use of deuterium (B1214612) as a stable, non-radioactive isotope makes it a preferred tool for modern metabolic studies. ansto.gov.au

    Application in Investigating Environmental Factors and Biochemical Responses in Experimental Models

    Research in eco-endocrinology and physiology often involves measuring hormonal responses to environmental stressors in various animal models. Metabolites of glucocorticoids, such as cortisol, are frequently used as biomarkers of stress. 11β-hydroxy etiocholanolone (an isomer of 11α-hydroxy etiocholanolone) has been identified as a key indicator of adrenocortical activity in response to environmental and social stress in non-invasive samples (e.g., feces) from wildlife models, such as giraffes and zebras. caymanchem.com

    In such research, sample matrices can be complex and introduce significant analytical challenges (matrix effects). The use of 11α-Hydroxy Etiocholanolone-d4 as an internal standard is critical for obtaining reliable quantitative data from these challenging samples. By adding the deuterated standard at the beginning of the extraction process, researchers can accurately account for metabolite loss and ion suppression/enhancement during LC-MS/MS analysis. This ensures that the measured levels of stress hormone metabolites accurately reflect the physiological state of the animal in response to experimental conditions or environmental changes.

    Research into Steroidogenesis Dysregulation using Controlled Model Systems (excluding clinical diagnostics)

    Controlled model systems, including cell lines and animal models, are fundamental to investigating the biochemical consequences of dysregulated steroidogenesis, such as inborn errors of metabolism like Congenital Adrenal Hyperplasia (CAH). nih.gov These conditions are characterized by specific enzymatic deficiencies that lead to the accumulation of certain steroid precursors and a lack of downstream hormones. nih.gov

    Steroid profiling using GC-MS or LC-MS/MS is the primary method for elucidating these altered metabolic signatures in research settings. For example, deficiencies in enzymes like 21-hydroxylase or 11β-hydroxylase result in highly characteristic patterns of steroid excretion. nih.govnih.gov Research studies designed to understand the pathophysiology of these disorders or to test potential therapeutic interventions in model systems depend on the accurate quantification of these steroid profiles. 11α-Hydroxy Etiocholanolone-d4 is employed as an internal standard to ensure the analytical accuracy of the entire steroid panel being measured. This allows researchers to confidently map the metabolic shifts caused by a specific enzyme block, providing clear insights into the dysregulated pathways without the confounding variables of clinical presentation. nih.gov

    An in-depth analysis of the deuterated steroid metabolite, 11α-Hydroxy Etiocholanolone-d4, reveals its emerging significance in advancing our understanding of steroid biochemistry and metabolism. This article explores future research directions and the novel applications of this compound in various scientific domains.

    Future Research Directions and Emerging Avenues for 11α Hydroxy Etiocholanolone D4 Studies

    The utility of isotopically labeled steroids, such as 11α-Hydroxy Etiocholanolone-d4, is expanding, paving the way for new research frontiers. These compounds serve as powerful tools for elucidating complex biological processes, from fundamental metabolic pathways to the development of novel therapeutics.

    Q & A

    Basic Research Questions

    Q. What analytical methods are most effective for quantifying 11β-Hydroxy Etiocholanolone-d4 in steroid metabolism studies?

    • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its specificity for deuterated compounds. Use isotopic dilution methods to correct for matrix effects in biological samples (e.g., serum, urine). Validate with calibration curves spanning expected physiological concentrations (1–100 ng/mL) and include quality controls (QCs) with spike-recovery tests (≥85% recovery). Ensure chromatographic separation to distinguish from structurally similar metabolites .

    Q. How should researchers design experiments to assess the stability of 11β-Hydroxy Etiocholanolone-d4 under varying storage conditions?

    • Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, temperature, pH). For long-term stability, store aliquots at -80°C and perform periodic LC-MS/MS analyses over 6–12 months. Include degradation kinetics modeling (zero/first-order) to predict shelf life. Document deviations in purity (>95%) using validated purity assays .

    Q. What protocols ensure accurate preparation of 11β-Hydroxy Etiocholanolone-d4 stock solutions for in vitro assays?

    • Answer : Use gravimetric preparation in anhydrous solvents (e.g., methanol) to minimize hydrolysis. Verify concentration via UV-Vis spectroscopy (if chromophores exist) or quantitative NMR (qNMR). Perform serial dilutions in matrix-matched solvents to avoid solvent-induced artifacts. Report uncertainties (e.g., ±5% via triplicate measurements) .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in inter-laboratory reproducibility when using 11β-Hydroxy Etiocholanolone-d4 as an internal standard?

    • Answer : Implement harmonized protocols across labs, including standardized extraction methods (e.g., solid-phase extraction) and LC-MS/MS parameters (e.g., collision energy, ion transitions). Conduct round-robin studies to identify variability sources (e.g., column aging, ion suppression). Use mixed-effects models to statistically analyze inter-lab variance and adjust calibration curves accordingly .

    Q. What experimental strategies mitigate matrix effects when quantifying 11β-Hydroxy Etiocholanolone-d4 in heterogeneous biological samples?

    • Answer : Employ matrix-matched calibration curves for each sample type (e.g., plasma vs. tissue homogenates). Use post-column infusion to assess ion suppression/enhancement. Apply advanced normalization techniques (e.g., batch correction via QC-based LOESS regression) and validate with spike-and-recovery experiments across matrices .

    Q. How should longitudinal studies integrate 11β-Hydroxy Etiocholanolone-d4 to track steroid metabolism dynamics without confounding baseline data?

    • Answer : Use a crossover study design with washout periods to minimize carryover effects. Apply mixed-model ANOVA to account for intra-subject variability. Include time-course sampling (e.g., 0, 6, 24 hours) and adjust for circadian rhythm confounders. Validate temporal stability of the deuterated standard under study conditions .

    Q. What statistical approaches are recommended for reconciling contradictory findings in 11β-Hydroxy Etiocholanolone-d4 recovery rates across studies?

    • Answer : Perform meta-analyses using random-effects models to pool data from independent studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., by sample type, extraction method). Sensitivity analyses can identify outlier datasets, while meta-regression explores covariates (e.g., LC-MS/MS platform type) .

    Methodological and Ethical Considerations

    Q. How to ensure ethical compliance when using 11β-Hydroxy Etiocholanolone-d4 in human metabolomics research?

    • Answer : Obtain informed consent for biological sample collection, emphasizing anonymization of data. Adhere to institutional review board (IRB) protocols for storage and sharing. For open-data initiatives, de-identify datasets rigorously and comply with GDPR/HIPAA regulations. Reference ethical frameworks from and in study proposals .

    Q. What criteria validate the use of 11β-Hydroxy Etiocholanolone-d4 in novel experimental models (e.g., organoids or microphysiological systems)?

    • Answer : Establish parallelism between traditional in vivo models and novel systems via comparative pharmacokinetic studies. Assess recovery rates, linearity (R² > 0.98), and precision (CV < 15%) in the new model. Publish method-validation data following ISO 17025 guidelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.